
Glycerol derivative 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dérivé de glycérol 1 est un composé dérivé du glycérol, un composé polyol simpleIl sert de squelette structurel des molécules lipidiques (triglycérides) et est un métabolite important dans les organismes vivants . Le dérivé de glycérol 1, comme les autres dérivés de glycérol, a diverses applications dans différents domaines, notamment la chimie, la biologie, la médecine et l'industrie.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La préparation du dérivé de glycérol 1 implique plusieurs voies synthétiques. Une méthode courante est la chloration du glycérol pour produire des dérivés chlorés tels que l'épichlorhydrine et les chlorhydrines . Ces dérivés chlorés peuvent ensuite être transformés en divers produits en aval, y compris des composés non cycliques avec des groupes fonctionnels allyle, nitrile, azide et autres, ainsi que des composés cycliques comme les oxazolidinones et les triazoles .
Méthodes de production industrielle : La production industrielle de dérivé de glycérol 1 implique souvent la conversion catalytique du glycérol. Ce processus peut être réalisé en utilisant des catalyseurs homogènes ou hétérogènes pour assurer une production efficace et respectueuse de l'environnement . La production de dérivé de glycérol 1 à partir de glycérol brut, un sous-produit de la production de biodiesel, est également une méthode industrielle courante .
Analyse Des Réactions Chimiques
Types de réactions : Le dérivé de glycérol 1 subit divers types de réactions chimiques, notamment l'oxydation, la réduction, la substitution et la déshydratation . Ces réactions sont essentielles pour transformer le dérivé de glycérol 1 en produits précieux.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions du dérivé de glycérol 1 comprennent les hydrures métalliques, les borohydrures et divers acides et bases . Les conditions réactionnelles impliquent souvent des températures, des pressions et des catalyseurs spécifiques pour atteindre les transformations souhaitées.
Principaux produits formés : Les principaux produits formés à partir des réactions du dérivé de glycérol 1 comprennent le 1,2-propanediol, le 1,3-propanediol, l'acroléine et l'acide acrylique . Ces produits ont des applications industrielles et commerciales significatives.
Applications De Recherche Scientifique
Le dérivé de glycérol 1 a de nombreuses applications en recherche scientifique. En chimie, il est utilisé comme solvant et réactif dans diverses réactions organiques . En biologie, le dérivé de glycérol 1 joue un rôle dans la synthèse des biomolécules et l'étude des voies métaboliques . En médecine, il est utilisé dans la formulation de produits pharmaceutiques et comme composant dans les systèmes d'administration de médicaments . Dans l'industrie, le dérivé de glycérol 1 est utilisé dans la production de polymères, de tensioactifs et d'autres produits chimiques à valeur ajoutée .
Mécanisme d'action
Le mécanisme d'action du dérivé de glycérol 1 implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, le dérivé de glycérol 1 peut inhiber les événements de signalisation induits par le récepteur des cellules T, conduisant à la suppression de l'activation des cellules T humaines . Ce mécanisme est crucial pour ses applications dans les thérapies immunosuppressives et autres traitements médicaux.
Mécanisme D'action
The mechanism of action of glycerol derivative 1 involves its interaction with specific molecular targets and pathways. For example, this compound can inhibit T cell receptor-induced signaling events, leading to the suppression of human T cell activation . This mechanism is crucial for its applications in immunosuppressive therapies and other medical treatments.
Comparaison Avec Des Composés Similaires
Le dérivé de glycérol 1 peut être comparé à d'autres composés similaires, tels que l'éthylène glycol et le propylène glycol . Bien que tous ces composés partagent des structures chimiques et des propriétés similaires, le dérivé de glycérol 1 est unique en raison de ses groupes fonctionnels et de sa réactivité spécifiques. Cette unicité lui permet d'être utilisé dans un éventail d'applications plus large que les autres glycols.
Liste des composés similaires :- Éthylène glycol (1,2-éthanediol)
- Propylène glycol (1,2-propanediol)
- Éthers de glycérol (1,3-dialkoxy-2-propanols)
- Esters de glycérol (1,2,3-trialkoxypropanes)
Propriétés
Formule moléculaire |
C46H73ClN4O9 |
|---|---|
Poids moléculaire |
861.5 g/mol |
Nom IUPAC |
[3-[(1-ethylpyridin-1-ium-2-yl)methyl-(2-methoxybenzoyl)carbamoyl]oxy-2-methoxypropyl] 4-(octadecylcarbamoyloxy)piperidine-1-carboxylate;chloride |
InChI |
InChI=1S/C46H72N4O9.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-31-47-44(52)59-39-29-33-49(34-30-39)45(53)57-36-40(55-3)37-58-46(54)50(35-38-26-23-25-32-48(38)6-2)43(51)41-27-21-22-28-42(41)56-4;/h21-23,25-28,32,39-40H,5-20,24,29-31,33-37H2,1-4H3;1H |
Clé InChI |
IXRMFSBOHHRXSS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)OC1CCN(CC1)C(=O)OCC(COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C3=CC=CC=C3OC)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


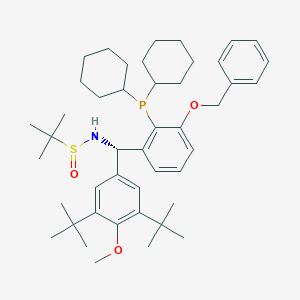


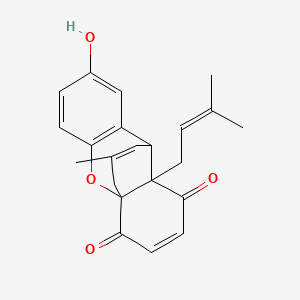
![N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B12299089.png)
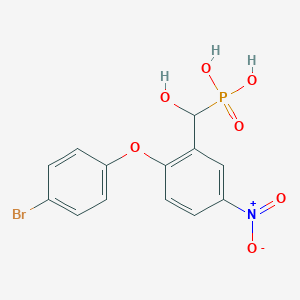
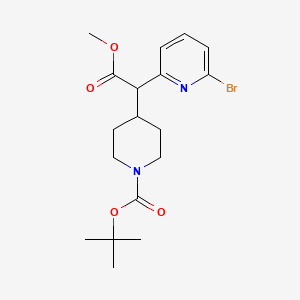
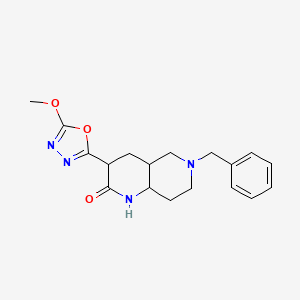
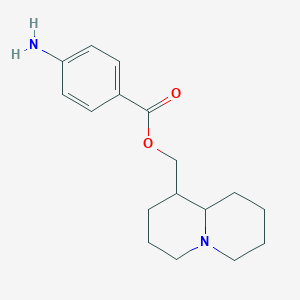

![tert-Butyl (4S)-4-((tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12299108.png)

![(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12299123.png)
![9-Methylidene-4,5-dioxopyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12299129.png)
